![molecular formula C23H18O5S B3129867 (3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-74-0](/img/structure/B3129867.png)
(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Vue d'ensemble
Description
The compound (3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic molecule that belongs to the class of benzofuran derivatives It features a benzofuran core substituted with a methoxyphenylsulfonylmethyl group and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the methoxyphenylsulfonylmethyl group and the phenylmethanone group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure due to the methoxyphenyl group.
4-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group, but with different substitution patterns.
3-Cyanophenylboronic acid: Contains a phenyl group with a different functional group (cyano).
Uniqueness
(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is unique due to its combination of functional groups and the benzofuran core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
[3-[(4-methoxyphenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5S/c1-27-17-11-13-18(14-12-17)29(25,26)15-20-19-9-5-6-10-21(19)28-23(20)22(24)16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUKOENDCBBJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B3129787.png)
![N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129799.png)
![ethyl 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxylate](/img/structure/B3129804.png)
![3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one](/img/structure/B3129807.png)
![2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129814.png)
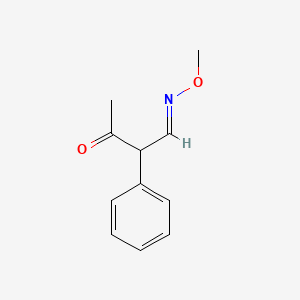
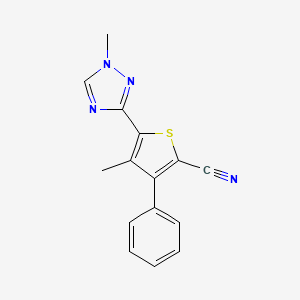
![3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129830.png)
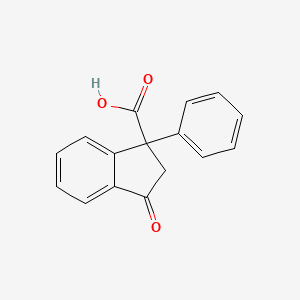
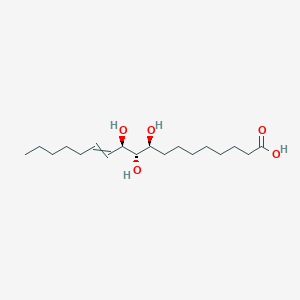
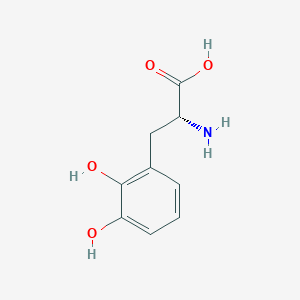
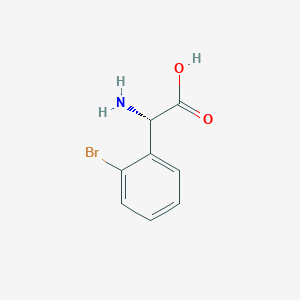
![(3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129866.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B3129875.png)
